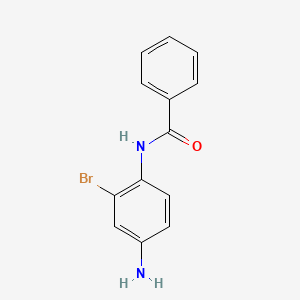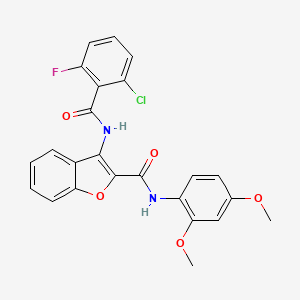![molecular formula C13H14ClF3N2O B3015675 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone CAS No. 87358-98-3](/img/structure/B3015675.png)
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone” is not available in the resources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the resources I have .作用機序
The mechanism of action of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at both serotonin and dopamine receptors. Additionally, it has been shown to modulate the activity of various other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological process being studied. It has been shown to regulate feeding behavior, locomotor activity, anxiety, and depression. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, glutamate, and GABA.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone in lab experiments are its unique mechanism of action and its ability to modulate various neurotransmitter systems. The limitations of using this compound in lab experiments are its potential toxicity and the need for careful dosing.
将来の方向性
There are many future directions for research involving 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone. One possible direction is to investigate its potential therapeutic applications in the treatment of various psychiatric disorders, including anxiety and depression. Additionally, it may be useful for studying the regulation of other biological processes, including sleep and circadian rhythms. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
合成法
The synthesis of 2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone involves a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form 3-(trifluoromethyl)phenylacetic acid ethyl ester. The second step involves the reaction of this ester with piperazine to form 1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone. The final step involves the chlorination of this compound to form this compound.
科学的研究の応用
2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is commonly used in scientific research as a tool compound to study various biological processes. It has been used to study the effects of serotonin receptor agonists on the regulation of feeding behavior. It has also been used to study the effects of dopamine receptor agonists on the regulation of locomotor activity. Additionally, it has been used to study the effects of various compounds on the regulation of anxiety and depression.
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-9-12(20)19-6-4-18(5-7-19)11-3-1-2-10(8-11)13(15,16)17/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZRRFNIURTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87358-98-3 |
Source


|
| Record name | 2-chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015594.png)


![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)

![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)


![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
